(3E)-N-(2-ethylphenyl)-3-{2-[(2-methylphenoxy)acetyl]hydrazinylidene}butanamide
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Overview
Description
(3E)-N-(2-ETHYLPHENYL)-3-{[2-(2-METHYLPHENOXY)ACETAMIDO]IMINO}BUTANAMIDE is a complex organic compound with potential applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes an ethylphenyl group, a methoxyphenoxy group, and an acetamidoimino group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-N-(2-ETHYLPHENYL)-3-{[2-(2-METHYLPHENOXY)ACETAMIDO]IMINO}BUTANAMIDE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 2-ethylphenylamine with 2-(2-methylphenoxy)acetic acid to form an intermediate, which is then reacted with butanamide under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper complexes to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the product while minimizing the production time and cost. The use of advanced purification techniques, such as chromatography and crystallization, is also common in industrial settings to achieve the desired quality of the compound.
Chemical Reactions Analysis
Types of Reactions
(3E)-N-(2-ETHYLPHENYL)-3-{[2-(2-METHYLPHENOXY)ACETAMIDO]IMINO}BUTANAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur with halogenated reagents, leading to the formation of substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenated reagents like bromine or chlorine in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced compounds, and various substituted products depending on the reagents and conditions used.
Scientific Research Applications
(3E)-N-(2-ETHYLPHENYL)-3-{[2-(2-METHYLPHENOXY)ACETAMIDO]IMINO}BUTANAMIDE has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating certain diseases, although more research is needed to confirm its efficacy and safety.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (3E)-N-(2-ETHYLPHENYL)-3-{[2-(2-METHYLPHENOXY)ACETAMIDO]IMINO}BUTANAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-(furan-2-yl)propionate
- 3-(Trifluoromethyl)benzylamine
Uniqueness
Compared to similar compounds, (3E)-N-(2-ETHYLPHENYL)-3-{[2-(2-METHYLPHENOXY)ACETAMIDO]IMINO}BUTANAMIDE is unique due to its specific structural features, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C21H25N3O3 |
---|---|
Molecular Weight |
367.4 g/mol |
IUPAC Name |
(3E)-N-(2-ethylphenyl)-3-[[2-(2-methylphenoxy)acetyl]hydrazinylidene]butanamide |
InChI |
InChI=1S/C21H25N3O3/c1-4-17-10-6-7-11-18(17)22-20(25)13-16(3)23-24-21(26)14-27-19-12-8-5-9-15(19)2/h5-12H,4,13-14H2,1-3H3,(H,22,25)(H,24,26)/b23-16+ |
InChI Key |
FBNSNJHDMNSJHE-XQNSMLJCSA-N |
Isomeric SMILES |
CCC1=CC=CC=C1NC(=O)C/C(=N/NC(=O)COC2=CC=CC=C2C)/C |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)CC(=NNC(=O)COC2=CC=CC=C2C)C |
Origin of Product |
United States |
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